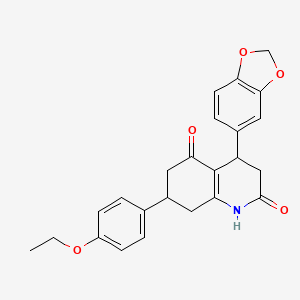

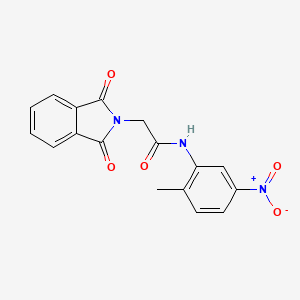

![molecular formula C20H19N3O2 B5504659 ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate CAS No. 65789-90-4](/img/structure/B5504659.png)

ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate

説明

Synthesis Analysis

The synthesis of compounds similar to ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate often involves multiple steps starting from basic acetoacetic esters, leading to complex heterocyclic systems. This can include the creation of pyrimidinones and benzopyran derivatives via cyclocondensation reactions and intramolecular cycloadditions (Selič et al., 1997; He, 2010).

Molecular Structure Analysis

The molecular structure of related compounds typically features complex heterocyclic frameworks. These structures may include pyridine and pyrimidine rings, often seen in the formation of compounds with significant biological activities. The exact structure analysis depends on the synthesis route and the final compound characteristics (Ishiguro et al., 2003; Moser et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving compounds like ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate typically involve nucleophilic substitutions, cycloadditions, and the formation of azo dyes. These reactions highlight the compound's versatility in creating various derivatives with different chemical properties (Karcı & Demirçalı, 2006).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structures are crucial for understanding the applications and handling of these compounds. The crystalline structure and physical characteristics can significantly influence the compound's stability and reactivity (Portilla et al., 2007).

Chemical Properties Analysis

Chemical properties include reactivity, stability under different conditions, and interaction with other compounds. These properties are essential for determining the practical applications and safety measures required when working with these compounds. The chemical properties are typically derived from the molecular structure and the functional groups present in the compound (Quiroga et al., 1999).

科学的研究の応用

Anti-Juvenile Hormone Activity

Research has demonstrated the synthesis and testing of compounds structurally related to ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate for their potential anti-juvenile hormone (JH) activities. These studies aimed at inducing precocious metamorphosis in larvae of the silkworm by disrupting the juvenile hormone's action, which is crucial for the insect's development. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared and showed significant activity in inducing JH-deficiency symptoms in larvae, suggesting its potential as a novel anti-JH agent (Ishiguro et al., 2003). These findings could inform the development of new insect control strategies by targeting juvenile hormone pathways.

Hydrogen-Bonded Supramolecular Structures

Another area of research involves the study of hydrogen-bonded supramolecular structures. Compounds related to ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate have been analyzed for their ability to form intricate hydrogen-bonded networks. For example, studies on substituted 4-pyrazolylbenzoates have elucidated the formation of one, two, and three-dimensional hydrogen-bonded structures, offering insights into the design and synthesis of novel supramolecular assemblies with potential applications in materials science and nanotechnology (Portilla et al., 2007).

Degradation of Herbicides

The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, highlights the environmental applications of microbial transformation processes in reducing soil and water contamination by agricultural chemicals. This research provides valuable insights into the microbial pathways involved in herbicide degradation, potentially leading to improved bioremediation strategies (Sharma et al., 2012).

作用機序

As an anti-ultraviolet additive, UV-1 (ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate) is believed to absorb ultraviolet radiation and release it as less harmful energy, such as heat . This prevents the ultraviolet radiation from causing damage to the materials in which it is incorporated .

特性

IUPAC Name |

ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-3-25-20(24)16-9-11-17(12-10-16)22-18-13-14(2)21-19(23-18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPIVQZZFBEHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351258 | |

| Record name | STK008107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

65789-90-4 | |

| Record name | STK008107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)

![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)

![4-{2-[(1-naphthylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504674.png)